Panaxydiol
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Overview
Description
Panaxydiol is a natural compound derived from the Panax genus, particularly from ginseng. It is known for its various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects . The compound has a molecular formula of C17H24O2 and a molecular weight of 260.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Panaxydiol can be synthesized through microbial transformation technology, which involves the structural modification of ginsenosides . Another method involves using a Panax plant or its stem leaf’s total saponin extract product, performing acidic hydrolysis in a solvent, and carrying out separation and purification by column chromatography to obtain high-purity this compound . This method is suitable for industrial production due to its mild reaction conditions, low cost, and high yield .
Chemical Reactions Analysis
Types of Reactions
Panaxydiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form derivatives with enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Copper catalysts are used in CuAAc reactions.
Major Products
Scientific Research Applications
Panaxydiol has a wide range of scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Exhibits histamine-release inhibition activity, making it useful in studying allergic reactions.
Medicine: Shows potential in treating obesity, type 1 diabetes, and neurodegenerative diseases .
Industry: Used in the development of anti-inflammatory and anti-tumor drugs.
Mechanism of Action
Panaxydiol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits histamine release and modulates the gut microbiota
Anti-tumor: Induces apoptosis in tumor cells through the RORγ/IL-17A axis.
Neuroprotective: Protects against glutamate-induced neurotoxicity by modulating specific pathways.
Comparison with Similar Compounds
Panaxydiol is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:
Ginsenosides: Other saponins derived from ginseng with varying biological activities.
Protopanaxadiol: A related compound with similar anti-tumor and anti-inflammatory properties.
Neopanaxadiol: A novel neuroprotective agent derived from ginseng.
This compound stands out due to its potent inhibitory activity against inflammatory diseases and its significant cytotoxicity against tumor cell lines .
Properties
Molecular Formula |
C17H24O2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
(3R,8E,10S)-heptadeca-1,8-dien-4,6-diyne-3,10-diol |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,12,15-19H,2-3,5-7,11,14H2,1H3/b15-12+/t16-,17+/m1/s1 |
InChI Key |
DSVMWGREWREVQQ-ODQHEUEKSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](/C=C/C#CC#C[C@@H](C=C)O)O |
Canonical SMILES |
CCCCCCCC(C=CC#CC#CC(C=C)O)O |
Origin of Product |
United States |
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